molecular formula C10H13NO2S B1391739 N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide CAS No. 294209-44-2

N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide

Cat. No. B1391739
CAS RN: 294209-44-2
M. Wt: 211.28 g/mol
InChI Key: JYFDMPBRLUCSLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, the InChI code is 1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Antibacterial Applications

The compound has been studied for its potential in combating bacterial infections. Derivatives of 2,3-dihydro-1H-inden-1-one, which is structurally related to N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide, have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria . This suggests that N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide could be developed into a new class of antibiotics.

Antifungal Applications

Similar to its antibacterial properties, this compound has also been associated with antifungal activities. Studies have indicated that certain inden-1-one derivatives exhibit significant antifungal properties against agents like Aspergillus niger and Candida albicans . This opens up possibilities for its use in treating fungal infections.

Anti-inflammatory Properties

The anti-inflammatory potential of inden-1-one derivatives has been documented, suggesting that N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide may also possess similar properties. This could make it valuable in the development of new anti-inflammatory medications .

Anticancer Research

Compounds with the inden-1-one structure have been noted for their anticancer activities. The presence of the inden-1-one moiety in N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide could be leveraged to explore novel anticancer treatments .

Alzheimer’s Disease Treatment

There is promising research indicating that 2,3-dihydro-1H-inden-1-ones can act as dual PDE4/AChE inhibitors, which are important targets in the treatment of Alzheimer’s disease . This suggests that N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide might be used in the development of new therapies for neurodegenerative diseases.

Computational Chemistry

The compound’s structure has been analyzed using computational methods to predict its reactivity and interaction with biological targets. This type of research aids in understanding the compound’s potential applications and optimizing its properties for specific uses .

Safety and Hazards

The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. For “(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, the hazard statements are H302, H315, H319, H335, and the precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDMPBRLUCSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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